Cas no 1505440-82-3 (N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine)

N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine structure
1505440-82-3 structure
Product name:N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine
CAS No:1505440-82-3
MF:C12H14N2O
Molecular Weight:202.252362728119
CID:6510534
PubChem ID:96860293

N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

    • N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine
    • EN300-1800520
    • N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine
    • 1505440-82-3
    • インチ: 1S/C12H14N2O/c1-9-7-10(8-14(2)15)11-5-3-4-6-12(11)13-9/h3-7,15H,8H2,1-2H3
    • InChIKey: VLXTWOWZUBOOLH-UHFFFAOYSA-N
    • SMILES: ON(C)CC1C=C(C)N=C2C=CC=CC=12

計算された属性

  • 精确分子量: 202.110613074g/mol
  • 同位素质量: 202.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 210
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.4Ų
  • XLogP3: 1.9

N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1800520-0.5g
N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine
1505440-82-3
0.5g
$739.0 2023-09-19
Enamine
EN300-1800520-10.0g
N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine
1505440-82-3
10g
$3683.0 2023-06-03
Enamine
EN300-1800520-0.05g
N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine
1505440-82-3
0.05g
$647.0 2023-09-19
Enamine
EN300-1800520-0.1g
N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine
1505440-82-3
0.1g
$678.0 2023-09-19
Enamine
EN300-1800520-2.5g
N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine
1505440-82-3
2.5g
$1509.0 2023-09-19
Enamine
EN300-1800520-1g
N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine
1505440-82-3
1g
$770.0 2023-09-19
Enamine
EN300-1800520-10g
N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine
1505440-82-3
10g
$3315.0 2023-09-19
Enamine
EN300-1800520-0.25g
N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine
1505440-82-3
0.25g
$708.0 2023-09-19
Enamine
EN300-1800520-1.0g
N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine
1505440-82-3
1g
$857.0 2023-06-03
Enamine
EN300-1800520-5.0g
N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine
1505440-82-3
5g
$2485.0 2023-06-03

N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine 関連文献

N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamineに関する追加情報

N-Methyl-N-(2-Methylquinolin-4-Yl)Methylhydroxylamine (CAS No. 1505440-82-3): A Versatile Quinoline Derivative in Modern Chemical Biology

N-Methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine, identified by the CAS registry number 1505440-82-3, represents a structurally unique compound within the quinoline scaffold class. This molecule combines the aromatic stability of quinoline with the reactive potential of methylhydroxylamine, creating a platform for diverse functionalization pathways. Recent advancements in synthetic methodologies have enabled precise control over its synthesis, enhancing its utility in medicinal chemistry and catalytic systems. The compound’s dual substituent pattern—specifically the methyl groups at both the nitrogen atom and the quinoline ring’s 2-position—confer distinct physicochemical properties, including enhanced lipophilicity and tunable reactivity, which are critical for optimizing pharmacokinetic profiles in drug candidates.

The structural design of N-Methyl-N-(2-methylquinolin-4-Yl)Methylhydroxylamine leverages the inherent biological activity of quinoline derivatives, a class extensively studied for their roles in antiviral, anticancer, and anti-inflammatory therapies. The introduction of a methylhydroxylamine moiety at the 4-position of quinoline introduces a hydroxyamide group that can act as a hydrogen bond donor or acceptor, modulating interactions with biological targets such as enzymes or receptors. Computational studies published in Journal of Medicinal Chemistry (2023) revealed that this substitution pattern enhances binding affinity to protein kinases by stabilizing π–π stacking interactions through planar alignment of the aromatic rings. Such insights underscore its potential as a lead compound in kinase inhibitor development, particularly targeting oncogenic pathways.

Synthetic strategies for N-Methyl-N-(2-methylquinolin-4-Yl)Methylhydroxylamine have evolved significantly over recent years. Traditional methods involved multi-step protocols with low yields, but modern approaches employing transition metal-catalyzed cross-coupling reactions have streamlined production. A notable study from Angewandte Chemie International Edition (January 2024) demonstrated a palladium-catalyzed Suzuki-Miyaura coupling that achieved >95% yield under mild conditions by optimizing ligand selection and solvent polarity. This method not only reduces environmental impact but also facilitates large-scale synthesis for preclinical testing. Additionally, microwave-assisted synthesis protocols reported in RSC Advances (May 2023) enable rapid formation of the amine oxide structure while minimizing decomposition pathways typically observed at elevated temperatures.

In pharmacological research, this compound has emerged as an intriguing candidate due to its dual mechanism potential. Preclinical data from Cancer Research Communications (September 2023) showed significant cytotoxicity against A549 lung carcinoma cells (IC₅₀ = 1.8 μM), attributed to its ability to disrupt mitochondrial membrane integrity through redox cycling mechanisms. Simultaneously, it exhibited selective inhibition of histone deacetylase 6 (HDAC6), a key epigenetic regulator implicated in cancer metastasis and neurodegenerative diseases. These findings align with broader trends in multitarget drug design aimed at overcoming resistance mechanisms inherent to single-agent therapies.

The hydroxyamide functionality in N-Methyl-N-(2-Methylquinolin-4-Yl)Methylhydroxylamine enables dynamic covalent chemistry applications, particularly in bioorthogonal labeling strategies. Researchers at Stanford University recently utilized this property to develop fluorescent probes capable of selectively tagging protein-protein interaction sites under physiological conditions (Nature Chemical Biology, March 2024). By exploiting thioester-based click reactions mediated by this compound’s reactive group, they achieved real-time visualization of kinase signaling pathways without perturbing cellular processes—a breakthrough for live-cell imaging techniques requiring minimal perturbation.

In catalytic applications, this derivative has been shown to enhance enantioselectivity in asymmetric hydrogenation reactions when incorporated into chiral ligand frameworks. A collaborative study between MIT and Merck scientists demonstrated that when complexed with rhodium catalysts (American Chemical Society Catalysis, July 2023), it facilitated >98% ee values for challenging substrates like β-keto esters through preferential stabilization of transition states via hydrogen bonding networks formed by its hydroxyamide group. This property makes it valuable for producing chiral pharmaceutical intermediates with high purity requirements.

The compound’s photophysical properties have also drawn attention in optogenetic research. Its extended conjugation system allows absorption maxima at wavelengths suitable for deep-tissue penetration (>650 nm), enabling use as an activator molecule in light-regulated gene expression systems (eLife, November 2023). When conjugated to DNA-binding proteins via its reactive hydroxy group, it enabled precise spatial-temporal control over gene transcription using near-infrared light—a critical advancement for non-invasive biomedical interventions.

N-Methyl-N-(Quinolin-4-Yl)methyloxamic acid analogs, including this compound’s derivatives, are being explored for their ability to inhibit matrix metalloproteinases (MMPs). A recent patent application (WO/XXXX/XXXXXX) describes formulations where this scaffold binds MMPs’ zinc ions more effectively than traditional hydroxamic acid inhibitors due to steric hindrance from the methyl groups preventing off-target interactions with other metalloenzymes.

In nanotechnology applications, self-assembled structures formed by this compound under aqueous conditions exhibit pH-responsive properties (Nano Letters, April 2024). Its amphiphilic nature creates vesicular formations that can encapsulate hydrophobic drugs like paclitaxel while maintaining stability until triggered by acidic environments mimicking tumor microenvironments. This characteristic is being optimized for targeted drug delivery systems requiring both stability and triggered release mechanisms.

The molecule’s reactivity profile has been systematically characterized using advanced spectroscopic techniques such as DFT calculations combined with UV-vis titrations (Analytical Chemistry, June 2023). These studies confirmed that the presence of two methyl groups significantly lowers pKa values compared to unsubstituted derivatives, making it more stable under physiological conditions while retaining nucleophilic reactivity toward carbonyl compounds during dynamic kinetic resolution processes—a balance crucial for enzymatic catalysis applications.

In organic synthesis contexts, this derivative serves as an efficient precursor for constructing oxadiazole scaffolds via intramolecular cyclization under microwave irradiation (Tetrahedron Letters, February 2019). The methyl groups act as directing groups during copper-catalyzed azide alkyne cycloaddition reactions (CuAAC), enabling one-pot syntheses of complex heterocyclic systems relevant to agrochemical development and polymer science.

Clinical translation studies highlight its favorable ADMET properties compared to earlier quinoline-based candidates (Bioorganic & Medicinal Chemistry, October 2017). In vitro assays revealed improved solubility due to hydrophilic amine oxide groups while maintaining adequate metabolic stability through steric protection provided by adjacent methyl substituents—critical factors often limiting drug development success rates.

Safety evaluations conducted per OECD guidelines confirm non-genotoxicity up to therapeutic concentrations (Toxicological Sciences, May 1999 reference methodology applied). Recent toxicology studies published in Toxicology Reports (March 1997 updated protocol used) demonstrated no significant organ toxicity even after prolonged exposure periods when administered via subcutaneous routes at doses exceeding pharmacologically effective levels by tenfold—a key advantage over many early-stage chemical entities.

This compound’s unique combination of structural features positions it at the forefront of emerging research areas such as PROTAC development (). Its ability to simultaneously engage E3 ligases through quinoline-based binding motifs while delivering target proteins via amine-mediated interactions was recently validated in a proof-of-concept study targeting BRD4 (). The dual functionality reduces required dosages compared to traditional bipartite ligands while maintaining high selectivity—critical advancements toward clinically viable degrader molecules.

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